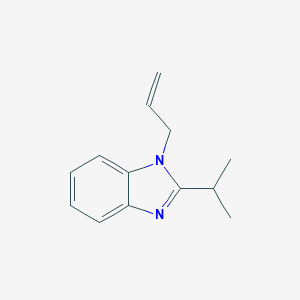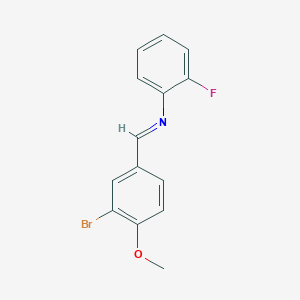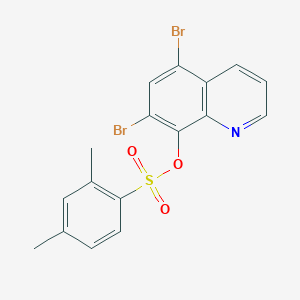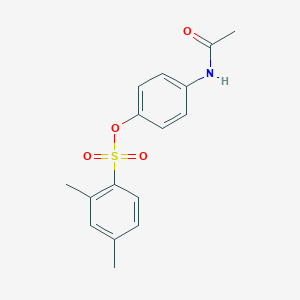
2-プロパン-2-イル-1-プロプ-2-エニルベンゾイミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propan-2-yl-1-prop-2-enylbenzimidazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propan-2-yl-1-prop-2-enylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propan-2-yl-1-prop-2-enylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:抗ウイルス剤
ベンゾイミダゾール誘導体は、抗ウイルス特性について研究されてきました。 2-プロパン-2-イル-1-プロプ-2-エニルベンゾイミダゾールと類似した化合物は、インフルエンザA型や他のウイルスに対する阻害活性を示しています . ベンゾイミダゾールの構造的柔軟性により、抗ウイルス薬の開発のために最適化できる様々な誘導体の合成が可能になります。
農業:植物成長調整剤
ベンゾイミダゾール化合物と共通の構造モチーフを共有するインドール誘導体は、植物の成長に影響を与えることが知られています。 例えば、インドール-3-酢酸は、トリプトファンから生成される植物ホルモンであり、植物の成長に重要な役割を果たしています . ベンゾイミダゾール誘導体は、これらの植物ホルモンを模倣したり、影響を与えたりするように合成できる可能性があります。
材料科学:スマートマテリアル
研究によると、特定の材料は、太陽光にさらされると周囲よりも涼しくなる可能性があることが示されています。 ベンゾイミダゾールとは直接関係していませんが、これは、衣料、建築、自動車設計、食品保存などの用途において、スマートマテリアルの開発における化学化合物のより広い可能性を示しています .
作用機序
Target of Action
The primary targets of 2-Propan-2-yl-1-prop-2-enylbenzimidazole, like other benzimidazole derivatives, are likely to be various enzymes and proteins involved in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein, which plays a crucial role in the survival of cancer cells .
Mode of Action
2-Propan-2-yl-1-prop-2-enylbenzimidazole, as a benzimidazole derivative, may interact with its targets by binding to them, thereby altering their function . For instance, when benzimidazole derivatives bind to Bcl-2, they can inhibit its function, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Based on the known effects of similar benzimidazole derivatives, it is likely that this compound affects pathways related to cell survival and death . For example, by inhibiting Bcl-2, it may trigger the intrinsic pathway of apoptosis, leading to the death of cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability
Result of Action
The molecular and cellular effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole are likely to be related to its ability to induce apoptosis in cancer cells . By inhibiting the function of Bcl-2, this compound may cause cancer cells to undergo programmed cell death, thereby inhibiting the growth of tumors .
生化学分析
Biochemical Properties
2-Propan-2-yl-1-prop-2-enylbenzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial as it can influence the synthesis of other biologically active compounds. Additionally, 2-Propan-2-yl-1-prop-2-enylbenzimidazole may interact with proteins involved in cellular signaling pathways, thereby modulating various biochemical processes.
Cellular Effects
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By altering kinase activity, 2-Propan-2-yl-1-prop-2-enylbenzimidazole can impact various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes.
Molecular Mechanism
At the molecular level, 2-Propan-2-yl-1-prop-2-enylbenzimidazole exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function . For instance, 2-Propan-2-yl-1-prop-2-enylbenzimidazole may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products can also have biological activity, which may contribute to the observed effects. Long-term studies have indicated that 2-Propan-2-yl-1-prop-2-enylbenzimidazole can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage optimization in the therapeutic application of 2-Propan-2-yl-1-prop-2-enylbenzimidazole.
Metabolic Pathways
2-Propan-2-yl-1-prop-2-enylbenzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds . These metabolic pathways can influence the overall biological activity of 2-Propan-2-yl-1-prop-2-enylbenzimidazole, as well as its pharmacokinetic properties. Understanding these pathways is crucial for optimizing the use of this compound in various applications.
Transport and Distribution
The transport and distribution of 2-Propan-2-yl-1-prop-2-enylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of 2-Propan-2-yl-1-prop-2-enylbenzimidazole can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
2-Propan-2-yl-1-prop-2-enylbenzimidazole exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Propan-2-yl-1-prop-2-enylbenzimidazole within these compartments can influence its interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
2-propan-2-yl-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHIHSOPHLVJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381448.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381451.png)

![1-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetone](/img/structure/B381453.png)
![1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B381456.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B381457.png)
![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)
![3-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B381461.png)
![5-[2-(2,6-difluorophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B381462.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381464.png)
![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)



